

A Comparative Guide to the FT-IR Spectrum of 2-Methoxypyrimidine-4-carbaldehyde

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Compound of Interest

Compound Name: 2-Methoxypyrimidine-4-carbaldehyde

Cat. No.: B112045

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of **2-Methoxypyrimidine-4-carbaldehyde**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages a comparative approach, drawing on spectral data from analogous pyrimidine and benzaldehyde derivatives. The analysis is supported by established principles of vibrational spectroscopy to offer a robust interpretation for researchers in drug discovery and materials science.

Predicted FT-IR Spectral Data and Vibrational Assignments

The FT-IR spectrum of **2-Methoxypyrimidine-4-carbaldehyde** is anticipated to exhibit characteristic absorption bands corresponding to its principal functional groups: the pyrimidine ring, the methoxy group, and the carbaldehyde group. The expected vibrational modes are summarized and compared with related compounds in the table below.

Vibrational Mode	Expected Wavenumber (cm ⁻¹) for 2-Methoxypyrimidine-4-carbaldehyde	Comparative Data (cm ⁻¹) from Similar Compounds	References
C-H stretching (aromatic)	3100-3000	Aromatic C-H stretching in pyrimidine derivatives is typically observed in this region.	[1]
C-H stretching (aldehyde)	2900-2800 and 2800-2700	Thiophene-2-carbaldehyde shows C=O stretching at 1665 cm ⁻¹ . The C-H stretching of the aldehyde group is expected in this range.	[2] [3]
C-H stretching (methoxy)	2980-2940 and 2850-2810	2-Methoxybenzaldehyde serves as a good reference for the methoxy group vibrations.	[4] [5]
C=O stretching (aldehyde)	1710-1685	The C=O stretch in benzaldehyde derivatives and other aromatic aldehydes typically appears in this range. For instance, thiophene-2-carbaldehyde has a C=O stretch at 1665 cm ⁻¹ .	[2] [6]

C=N and C=C stretching (pyrimidine ring)	1600-1450	Pyrimidine derivatives exhibit characteristic ring stretching vibrations in this region. For example, 2-amino-4,6-dimethylpyrimidine shows a C=N ring stretch between 1600–1650 cm^{-1} . [7]
C-O stretching (methoxy)	1275-1200 (asymmetric) and 1050-1000 (symmetric)	2,4-Dimethoxypyrimidine would be a relevant comparison for these modes. [8]
C-H in-plane bending (aromatic)	1300-1000	These are characteristic bending vibrations for substituted aromatic rings. [9]
C-H out-of-plane bending (aromatic)	900-675	The pattern of these bands can often provide information about the substitution pattern of the ring. [1]

Experimental Protocol for FT-IR Spectroscopy

The following provides a standardized methodology for acquiring the FT-IR spectrum of a solid sample like **2-Methoxypyrimidine-4-carbaldehyde**.

Objective: To obtain a high-resolution FT-IR transmission spectrum of the analyte.

Materials and Equipment:

- **2-Methoxypyrimidine-4-carbaldehyde** (solid)
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FT-IR spectrometer (e.g., Bruker Tensor 27 or similar)^[8]
- Sample holder

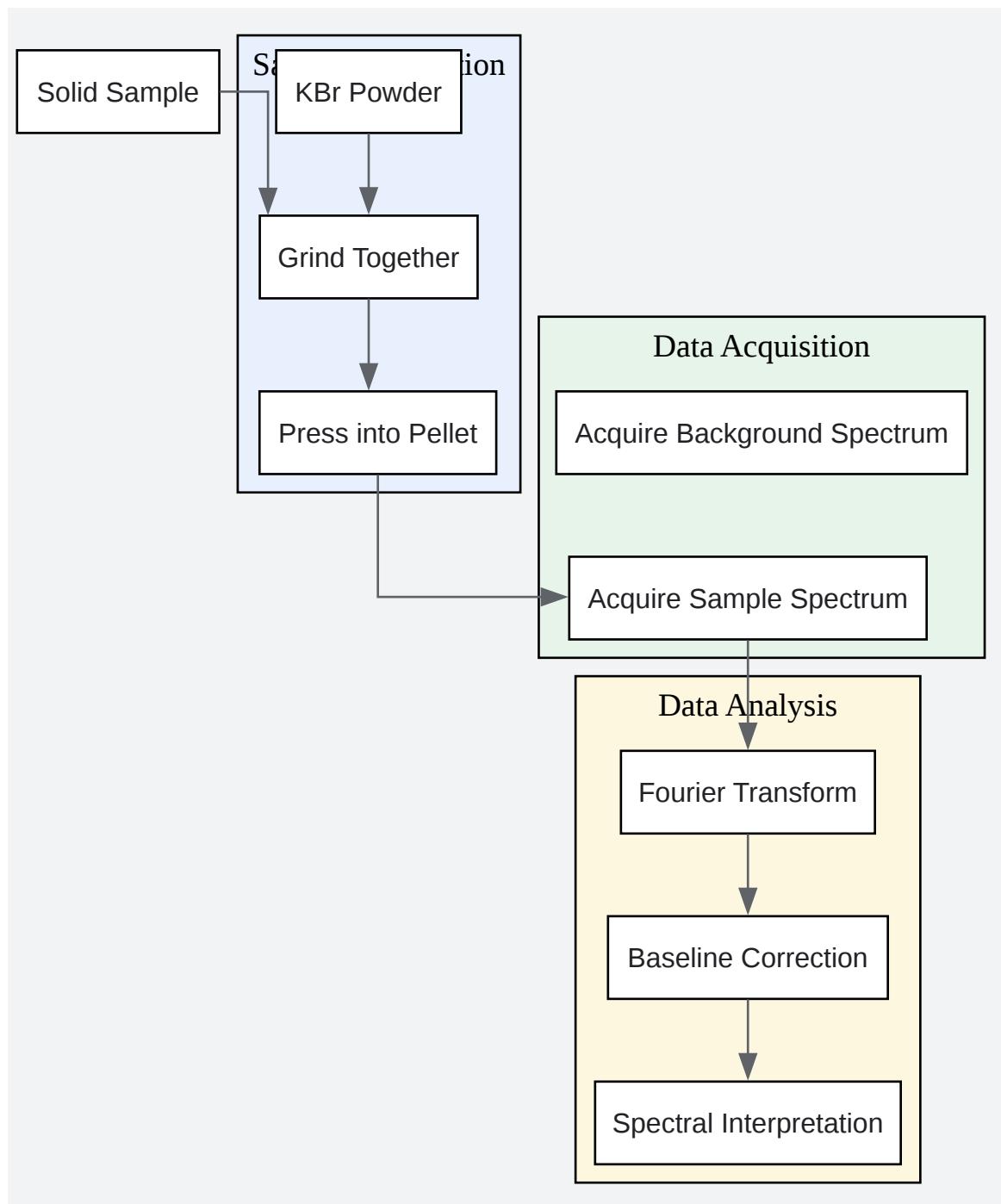
Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (showing broad O-H bands).
 - Weigh approximately 1-2 mg of the **2-Methoxypyrimidine-4-carbaldehyde** sample and 100-200 mg of the dried KBr.
 - Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
 - Transfer the powder to the pellet-forming die.
 - Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- Background Spectrum Acquisition:
 - Ensure the sample compartment of the FT-IR spectrometer is empty.
 - Run a background scan to record the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

- Sample Spectrum Acquisition:
 - Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.
 - Acquire the FT-IR spectrum. Typical settings include:
 - Spectral Range: 4000-400 cm^{-1} [\[9\]](#)
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32-64 (to improve signal-to-noise ratio)[\[10\]](#)
- Data Processing:
 - The spectrometer software will automatically perform the Fourier transform to convert the interferogram into a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}).
 - Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

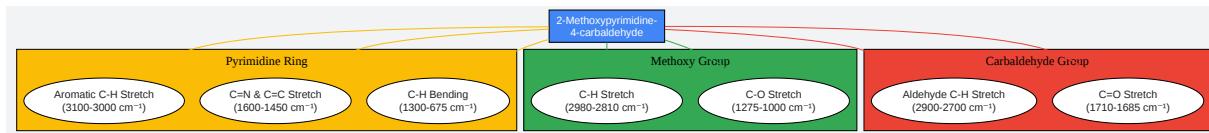
Visualizing the Analysis Workflow and Molecular Vibrations

To better understand the process of FT-IR analysis and the relationships between the functional groups and their vibrational signatures, the following diagrams are provided.



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Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet technique.



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Caption: Key FT-IR vibrational modes for **2-Methoxypyrimidine-4-carbaldehyde**.

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